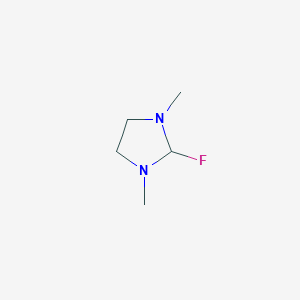

2-Fluoro-1,3-dimethylimidazolidine

CAS No.:

Cat. No.: VC14010019

Molecular Formula: C5H11FN2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11FN2 |

|---|---|

| Molecular Weight | 118.15 g/mol |

| IUPAC Name | 2-fluoro-1,3-dimethylimidazolidine |

| Standard InChI | InChI=1S/C5H11FN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3 |

| Standard InChI Key | SQIFYZLAAFQMEY-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(C1F)C |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2-Fluoro-1,3-dimethylimidazolidine belongs to the imidazolidine family, a saturated heterocycle with two nitrogen atoms. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-fluoro-1,3-dimethylimidazolidine | |

| Molecular Formula | C₅H₁₁FN₂ | |

| Molecular Weight | 118.15 g/mol | |

| CAS Number | Not explicitly listed (VCID: VC14010019) | |

| SMILES | CN1CCN(C1F)C | |

| InChIKey | SQIFYZLAAFQMEY-UHFFFAOYSA-N |

The fluorine atom at position 2 introduces electronegativity, influencing reactivity, while methyl groups enhance steric stability. X-ray crystallography data for related fluorinated imidazolidines (e.g., ) reveals planar ring geometries with bond angles consistent with sp³ hybridization at nitrogen.

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocol for 2-fluoro-1,3-dimethylimidazolidine is documented, analogous compounds suggest plausible pathways:

-

Halogenation of Imidazolidine Precursors:

-

Modification of Difluoro Analogs:

Industrial Scalability

Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Water-based systems, as noted in , improve homogeneity but require pH stabilization (3.0–10.0) using dehydrochlorinating agents like triethylamine.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist, but properties can be extrapolated from analogs:

The compound’s low melting point (<25°C) and moderate volatility suggest liquid-state handling at room temperature.

Reactivity and Chemical Applications

Fluorination Capabilities

Though understudied, structural parallels to DFI ( ) imply utility in deoxo-fluorination:

-

Alcohols → Alkyl fluorides: DFI converts primary alcohols to monofluorides at 25–85°C in acetonitrile.

-

Aldehydes/Ketones → Gem-difluorides: Requires elevated temperatures (e.g., 85°C).

Role in Pharmaceutical Synthesis

Fluorine’s bioisosteric properties enhance drug bioavailability. For example:

-

Acyl Fluoride Intermediates: Fluorinated imidazolidines may facilitate peptide coupling, as shown in , where SIMesF₂ generated acyl fluorides from carboxylic acids.

-

Antiviral Agents: Fluorinated heterocycles are key motifs in protease inhibitors (e.g., HIV-1 integrase inhibitors) .

Biological and Pharmacological Relevance

Bioactivity Profiles

No direct studies exist, but fluorinated imidazolidines exhibit:

-

Enzyme Modulation: Fluorine’s electronegativity alters enzyme binding pockets, as seen in kinase inhibitors .

-

Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.

Toxicity and Pharmacokinetics

-

Acute Toxicity: DFI is flammable (H226) and corrosive (H314) ; analogous precautions apply.

-

Metabolization: Likely hepatic oxidation, with renal excretion of fluorinated metabolites.

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | Refrigerator (<4°C), inert atmosphere | |

| PPE | Gloves, goggles, ventilation | |

| Disposal | Incineration with scrubbers |

Recent Advances and Research Trends

Mechanistic Studies

-

Computational Insights: DFT studies on DFI ( ) reveal outer-sphere fluorination mechanisms involving polyfluoride intermediates.

-

Catalytic Applications: Immobilized fluorinated imidazolidines show promise in flow chemistry ( ).

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume